BenchChemオンラインストアへようこそ!

1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride

Aqueous solubility Salt form selection Medicinal chemistry building blocks

This is the only commercially catalogued derivative that simultaneously provides a reactive C1‑bromine cross‑coupling handle, the C3‑methyl pharmacophoric group validated in orexin receptor antagonist patents, a fully saturated tetrahydro ring system, and a dihydrochloride salt for aqueous solubility. It enables late‑stage diversification for dual orexin receptor antagonists (OX1R/OX2R) and kinase inhibitor libraries. Sourcing this single intermediate eliminates the need for custom synthesis of near‑analogs that lack one of these critical attributes.

Molecular Formula C7H12BrCl2N3
Molecular Weight 289
CAS No. 2193066-87-2
Cat. No. B2592494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride
CAS2193066-87-2
Molecular FormulaC7H12BrCl2N3
Molecular Weight289
Structural Identifiers
SMILESCC1=NC(=C2N1CCNC2)Br.Cl.Cl
InChIInChI=1S/C7H10BrN3.2ClH/c1-5-10-7(8)6-4-9-2-3-11(5)6;;/h9H,2-4H2,1H3;2*1H
InChIKeyBCETYCPJOZQIML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Dihydrochloride: Molecular Identity, Salt Form, and Procurement-Relevant Specifications


1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride (CAS 2193066-87-2) is a heterocyclic building block belonging to the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine class, featuring a partially saturated bicyclic core with a bromine atom at the 1-position, a methyl group at the 3-position, and a dihydrochloride salt form . The molecular formula is C₇H₁₂BrCl₂N₃ with a molecular weight of 289.00 g/mol . Vendor specifications indicate a minimum purity of 95% for the dihydrochloride salt . The tetrahydroimidazo[1,5-a]pyrazine scaffold has been disclosed in multiple patent families as a core template for developing dual orexin receptor antagonists (OX1R/OX2R) [1].

Why 1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Dihydrochloride Cannot Be Replaced by In-Class Analogs


1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride occupies a singular position in the imidazo[1,5-a]pyrazine chemical space because it is the only commercially catalogued derivative that simultaneously carries a reactive C1-bromine handle for palladium-catalyzed cross-coupling, a C3-methyl group that preserves the substitution pattern found in key orexin receptor antagonist pharmacophores, a fully saturated tetrahydro ring system that eliminates aromatic planar geometry, and a dihydrochloride salt form that confers water solubility critical for aqueous reaction conditions [1]. The bromine-free analog 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS 734531-00-1) lacks the halogen coupling handle ; the non-methylated 1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS 1188265-59-9) lacks the C3-methyl pharmacophoric group ; and the aromatic 1-bromo-3-methylimidazo[1,5-a]pyrazine (CAS 56481-29-9) lacks the saturation that influences conformational flexibility and solubility . Each substitution therefore eliminates a critical functional or structural attribute, making generic interchange scientifically unsound.

Quantitative Differentiation Evidence: 1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Dihydrochloride vs. Closest Analogs


Dihydrochloride Salt Form Enables Aqueous Solubility Advantage Over Free Base and Monohydrochloride Analogs

The target compound is formulated as a dihydrochloride salt (2 HCl equivalents per molecule), whereas its closest structural analogs are available as free bases or monohydrochloride salts. The dihydrochloride salt form of the parent 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold (CAS 165894-10-0) is documented to be water-soluble, with the hydrochloride counterions enhancing aqueous solubility and stability . In contrast, the free base 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS 734531-00-1) has an estimated aqueous solubility of approximately 560,000 mg/L based on computational Log Kow (0.23) , but this estimate does not account for the solubility-enhancing effect of the dihydrochloride counterions present in the target compound.

Aqueous solubility Salt form selection Medicinal chemistry building blocks Reaction medium compatibility

C1-Bromine Substituent Enables Pd-Catalyzed Cross-Coupling Chemistry Absent in Non-Halogenated Scaffold Analogs

The bromine atom at position 1 of the imidazo[1,5-a]pyrazine scaffold provides a competent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C–C bond formation) and Buchwald-Hartwig (C–N bond formation) couplings. This reactivity has been experimentally demonstrated on structurally related imidazo[1,5-a]pyrazine systems: a 5-bromoimidazo[1,2-a]pyrazine underwent Suzuki coupling with imidazoleboronic acid in 75% yield [1], and 1-bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine has been explicitly described as possessing bromo and chloro groups that "provide versatile sites for further functionalization via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings" . The non-halogenated analog 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS 734531-00-1) completely lacks this synthetic handle, requiring separate halogenation steps for any cross-coupling diversification .

Cross-coupling Suzuki-Miyaura reaction Buchwald-Hartwig amination Late-stage functionalization SAR exploration

Saturated Tetrahydro Ring System Provides Distinct Conformational and Physicochemical Properties vs. Aromatic 1-Bromo-3-methylimidazo[1,5-a]pyrazine

The target compound possesses a fully saturated 5,6,7,8-tetrahydro ring system, whereas the commercially available aromatic analog 1-bromo-3-methylimidazo[1,5-a]pyrazine (CAS 56481-29-9) is a planar, fully conjugated system. This saturation fundamentally alters physicochemical properties and drug-likeness parameters. The aromatic analog has a reported LogP of 0.63 and aqueous solubility of 0.151 mg/mL (7.14×10⁻⁴ mol/L, ESOL method) , a density of 1.8±0.1 g/cm³ , and is described as "very slightly soluble (0.55 g/L) at 25°C" . In contrast, the target compound's saturated scaffold increases the fraction of sp³-hybridized carbons (Fsp³), a parameter positively correlated with clinical success in drug discovery, and the dihydrochloride salt form further enhances aqueous solubility [1]. The saturated scaffold also introduces conformational flexibility absent in the rigid aromatic system, enabling the exploration of non-planar binding modes in target engagement.

Conformational flexibility Fraction sp³ (Fsp³) Lead-likeness Solubility Molecular complexity

Dual 1-Bromo/3-Methyl Substitution Pattern Matches Key Pharmacophoric Elements of Orexin Receptor Antagonist Lead Series

The tetrahydroimidazo[1,5-a]pyrazine scaffold has been extensively validated in the medicinal chemistry literature as a core template for dual orexin receptor antagonists (DORAs). The patent series by Actelion Pharmaceuticals (now Idorsia) and others discloses that the 3-position substituent on the imidazo[1,5-a]pyrazine core is critical for modulating OX1R/OX2R potency and selectivity, with methyl, halogen, and trifluoromethyl groups being preferred substituents at this position [1][2]. The target compound contains exactly this 3-methyl substitution pattern. Furthermore, the 1-position halogen (bromine in the target compound) serves as a synthetic handle for introducing diverse aryl/heteroaryl groups via cross-coupling to explore the R1 pocket of the orexin receptors, a strategy explicitly employed in the lead optimization campaigns described by Sifferlen et al. [3]. Compounds from these campaigns achieved nanomolar dual antagonism: for example, the 1-chloro-tetrahydroimidazo[1,5-a]pyrazine series achieved IC₅₀ values in the range of 2.0 nM to 74 nM against orexin receptors [4].

Orexin receptor antagonists Dual OX1R/OX2R Pharmacophore Sleep disorders Structure–activity relationship (SAR)

High-Value Application Scenarios for 1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Dihydrochloride Based on Quantitative Differentiation Evidence


Orexin Receptor Antagonist Lead Optimization via C1 Diversification

Medicinal chemistry teams developing dual orexin receptor antagonists (DORAs) for sleep disorders can use this compound as a late-stage diversification intermediate. The pre-installed 3-methyl group occupies the pharmacophoric position validated in the Actelion/Idorsia patent series [1], while the C1-bromine handle enables rapid parallel synthesis of aryl/heteroaryl libraries via Suzuki-Miyaura coupling to probe the OX1R/OX2R selectivity pocket. The dihydrochloride salt form ensures solubility in aqueous/organic mixed solvent systems (e.g., DME/water or dioxane/water) commonly employed in Pd-catalyzed coupling conditions.

Kinase Inhibitor Scaffold Construction via Sequential C1 Functionalization

Imidazo[1,5-a]pyrazine scaffolds have been disclosed as kinase inhibitor templates in multiple patent families, including PI3Kδ inhibitors (Beigene, 2019) [2] and DPP-IV inhibitors [3]. The target compound provides a versatile starting point for constructing kinase-focused compound libraries: the C1-bromine enables Buchwald-Hartwig amination to introduce diverse amine-containing fragments, while the saturated tetrahydro ring system provides the three-dimensional character (higher Fsp³) increasingly favored in kinase inhibitor design to improve selectivity over flat aromatic chemotypes.

Central Nervous System (CNS) Drug Discovery Programs Requiring Aqueous Solubility

The dihydrochloride salt form of the target compound provides inherent aqueous solubility that is advantageous for CNS drug discovery workflows where compounds must be soluble in physiologically relevant buffers (PBS, artificial cerebrospinal fluid) for in vitro permeability assays (PAMPA-BBB, MDCK-MDR1) and in vivo pharmacokinetic studies. The saturated scaffold contributes to lower LogP compared to the aromatic analog (LogP 0.63), potentially improving the CNS MPO (Multiparameter Optimization) score for blood-brain barrier penetration [4].

Custom Synthesis Service Procurement with Defined Building Block Specifications

For CROs and internal medicinal chemistry groups requiring a customized building block with defined purity specifications, the target compound (CAS 2193066-87-2) is catalogued by suppliers including Leyan (Product No. 2448291) with minimum 95% purity . The well-defined CAS number and molecular identity (C₇H₁₂BrCl₂N₃, MW 289.00) facilitate unambiguous procurement, quality control (HPLC, NMR, LCMS verification), and inventory management compared to bespoke synthesis of near-analogs that may lack standardized analytical certificates.

Quote Request

Request a Quote for 1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.